molecular formula C16H15N3O2 B5794645 2-methoxy-6-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-methoxy-6-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5794645
M. Wt: 281.31 g/mol
InChI Key: RFRLIRCMYYDAAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 2-Methoxy-6-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine often involves multi-step reactions, including ring closure and opening reactions, as seen in the synthesis of related compounds. For example, the synthesis of novel compounds through ring opening followed by ring closure reactions has been described, highlighting the complexity and creativity required in organic synthesis (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, showcasing the intricate details of molecular geometry, bond lengths, angles, and torsion angles (Gumus et al., 2018). These studies provide insights into the stability and reactivity of the molecule, which are crucial for understanding its chemical behavior.

Chemical Reactions and Properties

Chemical reactions involving 2-Methoxy-6-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine and similar compounds often involve nucleophilic attacks, electrophilic additions, and other complex reaction mechanisms. The reactivity of certain positions within the molecule, such as C7 for nucleophilic attack, has been supported by local reactivity descriptors (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties of such compounds, including their melting points, boiling points, and solubility in various solvents, are crucial for their practical application and handling. These properties are often determined through experimental studies and contribute to the compound's characterization.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for understanding the applications and limitations of the compound. Studies on related compounds have highlighted their high stability and reactivity, which are pivotal in their potential applications (Halim & Ibrahim, 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with various proteins, enzymes, or other biomolecules are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve investigating its synthesis, properties, and potential applications. For example, it could be studied for potential use in pharmaceuticals, given the prevalence of pyridine derivatives in medicinal chemistry .

properties

IUPAC Name

3-(2-methoxy-6-methylpyridin-3-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-10-6-4-5-7-12(10)16-18-14(19-21-16)13-9-8-11(2)17-15(13)20-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRLIRCMYYDAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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